

Commercial suppliers and purity of 2-Sec-butyl-3-methoxypyrazine-d3

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Compound of Interest

Compound Name: 2-Sec-butyl-3-methoxypyrazine-d3

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Technical Guide: 2-Sec-butyl-3-methoxypyrazine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Sec-butyl-3-methoxypyrazine-d3**, a deuterated analog of the potent aroma compound 2-Sec-butyl-3-methoxypyrazine. This guide is intended for researchers in the fields of analytical chemistry, food science, and entomology, as well as professionals in drug development who may utilize deuterated standards.

Commercial Suppliers and Purity

2-Sec-butyl-3-methoxypyrazine-d3 is available from a limited number of specialized chemical suppliers. The primary application of this deuterated compound is as an internal standard for quantitative analysis by mass spectrometry. Due to its specialized nature, it is typically synthesized in high isotopic purity. While specific certificates of analysis are provided by the supplier upon purchase, the following table summarizes known commercial sources.

Supplier	Product Name	Catalog Number	Stated Purity/Notes
MedChemExpress	2-Sec-butyl-3-methoxypyrazine-d3	HY-N7058S	Certificate of Analysis available upon request. [1]
Toronto Research Chemicals	2-sec-Butyl-3-methoxy-d3-pyrazine	Not specified	Inquire for availability and specifications.
Santa Cruz Biotechnology	2-sec-Butyl-3-methoxypyrazine	sc-224133	Non-deuterated compound available; inquire for custom synthesis of deuterated analog. [2]

For the non-deuterated form, 2-Sec-butyl-3-methoxypyrazine, several suppliers offer various purity levels, which can be useful for comparison and as a starting material for custom synthesis.

Supplier	Product Name	Purity
Sigma-Aldrich	2-sec-Butyl-3-methoxypyrazine	≥99%
TCI Chemicals	2-sec-Butyl-3-methoxypyrazine	>97.0% (GC) [3]
Chem-Impex	2-sec-Butyl-3-methoxypyrazine	≥97% (GC) [4]

Experimental Protocols

The primary application of **2-Sec-butyl-3-methoxypyrazine-d3** is as an internal standard in isotope dilution assays for the quantification of its non-deuterated analog in various matrices, such as food, beverages, and biological samples. The following is a generalized experimental protocol for its use in Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: Quantification of 2-Sec-butyl-3-methoxypyrazine in a Liquid Matrix using 2-Sec-butyl-3-methoxypyrazine-d3 as an Internal Standard

1. Materials and Reagents:

- Analyte Standard: 2-Sec-butyl-3-methoxypyrazine (purity $\geq 99\%$)
- Internal Standard: **2-Sec-butyl-3-methoxypyrazine-d3**
- Solvent: Dichloromethane or Hexane (GC grade)
- Sample Matrix: e.g., wine, fruit juice, or a buffered solution.
- Solid-Phase Microextraction (SPME) fibers: e.g., Polydimethylsiloxane/Divinylbenzene (PDMS/DVB)
- GC-MS system: Equipped with a suitable capillary column (e.g., DB-5ms) and a mass selective detector.

2. Preparation of Standard Solutions:

- Stock Solutions: Prepare individual stock solutions of the analyte and the internal standard in the chosen solvent at a concentration of, for example, 1 mg/mL.
- Calibration Standards: Prepare a series of calibration standards by spiking a matrix similar to the sample with known concentrations of the analyte. Add a constant, known concentration of the internal standard (**2-Sec-butyl-3-methoxypyrazine-d3**) to each calibration standard. The concentration of the internal standard should be chosen to be in the mid-range of the expected analyte concentrations.

3. Sample Preparation and Extraction:

- Spiking: To a known volume of the sample, add a precise amount of the **2-Sec-butyl-3-methoxypyrazine-d3** internal standard solution.
- Extraction: Utilize Headspace Solid-Phase Microextraction (HS-SPME) for the extraction of the volatile pyrazines.
 - Place the spiked sample in a sealed vial.

- Incubate the vial at a controlled temperature (e.g., 40-60°C) for a specific time to allow for equilibration of the analytes in the headspace.
- Expose the SPME fiber to the headspace for a defined period to adsorb the analytes.

4. GC-MS Analysis:

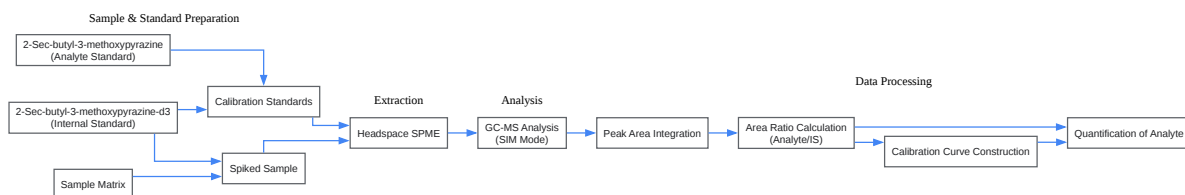
- Desorption: Thermally desorb the analytes from the SPME fiber in the heated injection port of the GC.
- Chromatographic Separation: Use a temperature program to separate the analytes on the capillary column. A typical program might start at 40°C and ramp up to 250°C.
- Mass Spectrometric Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for both the analyte and the deuterated internal standard.
 - For 2-Sec-butyl-3-methoxypyrazine: Monitor ions such as m/z 166 (molecular ion) and a characteristic fragment ion.
 - For **2-Sec-butyl-3-methoxypyrazine-d3**: Monitor the corresponding ions shifted by +3 amu, e.g., m/z 169.

5. Data Analysis:

- Quantification: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each calibration standard and sample.
- Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.
- Concentration Determination: Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.

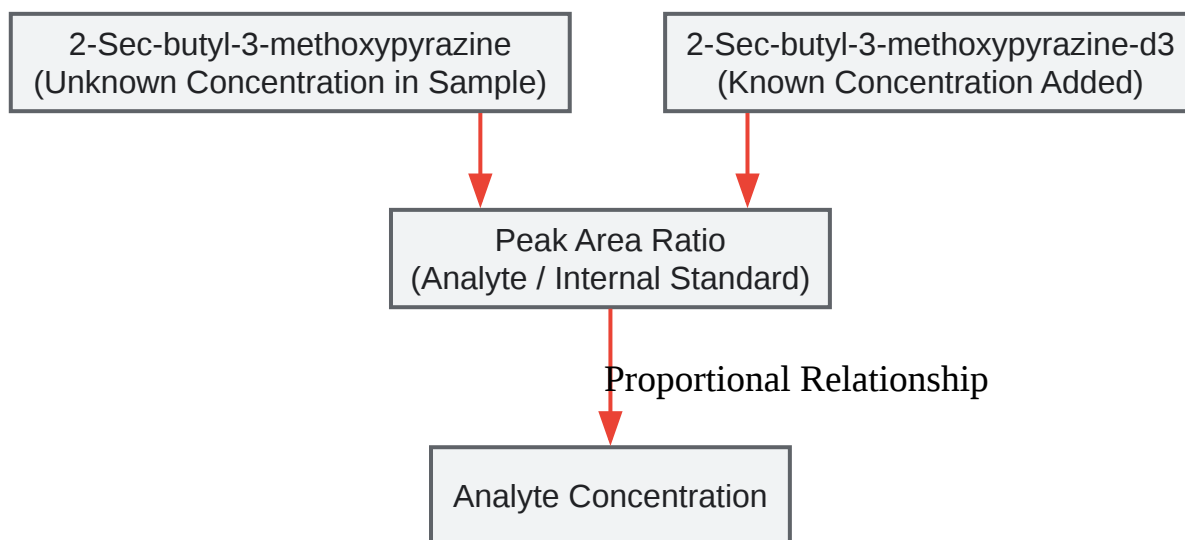
Visualizations

The following diagrams illustrate the experimental workflow for the quantification of 2-Sec-butyl-3-methoxypyrazine using its deuterated internal standard.



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Caption: Experimental workflow for quantitative analysis.



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Caption: Logic of quantification using an internal standard.

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